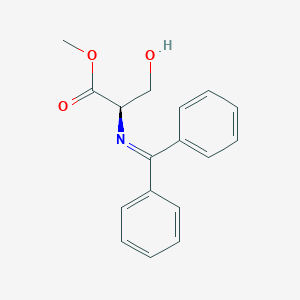
(r)-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate is a chiral compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a diphenylmethyleneamino group and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate typically involves the reaction of diphenylmethyleneamine with a suitable ester precursor. One common method involves the condensation of diphenylmethyleneamine with methyl 3-hydroxypropanoate under acidic or basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The diphenylmethyleneamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the diphenylmethyleneamino group may produce a primary or secondary amine.
Scientific Research Applications
®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways. Additionally, its structural features allow it to bind to receptors or other biomolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(s)-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate: The enantiomer of the compound, with similar chemical properties but different biological activity.
Methyl 2-(benzylamino)-3-hydroxypropanoate: A structurally related compound with a benzylamino group instead of a diphenylmethyleneamino group.
Ethyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate: An analog with an ethyl ester group instead of a methyl ester group.
Uniqueness
®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate is unique due to its specific chiral configuration and the presence of both diphenylmethyleneamino and hydroxypropanoate groups
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
methyl (2R)-2-(benzhydrylideneamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3/t15-/m1/s1 |
InChI Key |
INDYBELMPCDQHK-OAHLLOKOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















